molecular formula C8H7ClO4S B2920352 4-(Chlorosulfonyl)-2-methylbenzoic acid CAS No. 89938-64-7

4-(Chlorosulfonyl)-2-methylbenzoic acid

Cat. No.: B2920352
CAS No.: 89938-64-7
M. Wt: 234.65
InChI Key: LJYWJTOQXXHMCZ-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-2-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorosulfonyl group and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Mode of Action

The mode of action of 4-(Chlorosulfonyl)-2-methylbenzoic acid involves the chlorosulfonation of benzene The benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClThen, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

Sulfonation, a process involved in the compound’s mode of action, is a bimolecular electrophilic substitution reaction . This process can affect various biochemical pathways depending on the specific targets of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Furthermore, the compound is classified as corrosive , indicating that it could cause severe skin burns and eye damage, which may influence its handling and use in certain environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)-2-methylbenzoic acid typically involves the chlorosulfonation of 2-methylbenzoic acid. The reaction is carried out by treating 2-methylbenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C8H8O2+ClSO3HC8H7ClO4S+H2O\text{C8H8O2} + \text{ClSO3H} \rightarrow \text{C8H7ClO4S} + \text{H2O} C8H8O2+ClSO3H→C8H7ClO4S+H2O

The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of chlorosulfonic acid in large quantities necessitates stringent safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like tin(II) chloride (SnCl2).

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-methylbenzoic acid and sulfuric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Tin(II) chloride (SnCl2)

    Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by reduction or hydrolysis

Scientific Research Applications

4-(Chlorosulfonyl)-2-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamides and sulfonates.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their properties and functions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide groups, which are known for their antibacterial properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorosulfonyl)benzoic acid
  • 3-(Chlorosulfonyl)benzoic acid
  • 4-(Bromosulfonyl)benzoic acid
  • 4-(Fluorosulfonyl)benzoic acid

Uniqueness

4-(Chlorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications where both electrophilic and steric effects are desired.

Properties

IUPAC Name

4-chlorosulfonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYWJTOQXXHMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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